

An In-depth Technical Guide to the Synthesis of Darglitazone Sodium

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Compound of Interest

Compound Name: Darglitazone Sodium

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Introduction

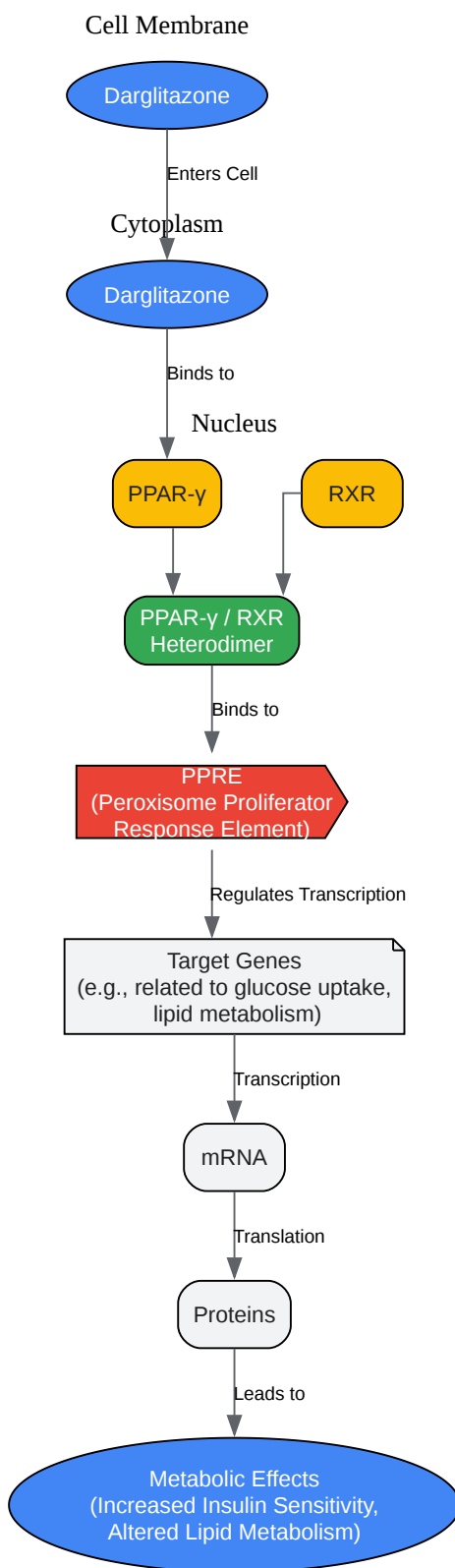
Darglitazone Sodium is a member of the thiazolidinedione (TZD) class of drugs, known for its insulin-sensitizing effects.^[1] As a potent and selective agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), Darglitazone has been a subject of interest in the research of metabolic disorders, particularly type 2 diabetes mellitus.^[1] This technical guide provides a detailed overview of the core synthesis pathway of **Darglitazone Sodium**, including experimental protocols, quantitative data, and a visualization of its mechanism of action.

Darglitazone Sodium Synthesis Pathway

The synthesis of Darglitazone is a multi-step process that involves the construction of a central oxazole ring, followed by a Friedel-Crafts acylation to attach a phenyl group, and finally, the formation of the characteristic thiazolidinedione head group via a Knoevenagel condensation. The final step is the conversion of Darglitazone to its sodium salt.

Diagram of the Overall Synthesis Workflow





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References

- 1. Darglitazone - Wikipedia [en.wikipedia.org]
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